![molecular formula C6H4N2OS2 B1373979 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1340404-47-8](/img/structure/B1373979.png)
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
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Overview
Description
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (TOT) is a compound that has been studied extensively for its potential applications in scientific research. TOT is a heterocyclic compound that contains both sulfur and nitrogen in its structure, and it has been found to have a wide range of properties that make it a useful tool for scientists.
Scientific Research Applications
Antimicrobial and Antitumor Activities
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have shown significant promise in antimicrobial and antitumor applications. The compounds derived from thiophene-2-carbonyl isothiocyanate, including those with 1,2,4-oxadiazole moieties, exhibited notable antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, as well as antimicrobial activity (Nassar, Attallah, & Hemdan, 2018). Additionally, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol demonstrated antimicrobial properties (Naganagowda & Petsom, 2011).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives, including variants of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, have been studied for their potential in optoelectronic applications. These derivatives exhibit photophysical properties that make them suitable for use in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including the 3-(Thiophen-2-yl) variant, have demonstrated utility in corrosion inhibition, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Aniline Sensing
Certain thiophene substituted 1,3,4-oxadiazole derivatives have shown effectiveness in sensing applications, particularly for detecting aniline. These compounds' fluorescence properties change in the presence of aniline, making them suitable for use as sensors (Naik, Khazi, & Malimath, 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which are known to inhibit norepinephrine and dopamine uptake into presynaptic nerve terminals .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may affect multiple pathways . For instance, they have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been shown to be rapidly distributed to the blood and brain after injection .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRHAMOEYRTRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol |
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